N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity
N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A difluorophenyl ring.
- A piperazine moiety linked to a pyrimidine.
- A sulfanyl group attached to an acetamide backbone.
Research indicates that compounds with similar structures often interact with specific biological targets, including:
- Dihydrofolate reductase (DHFR) : A key enzyme in folate metabolism, which is crucial for DNA synthesis and repair. Inhibitors of DHFR are significant in cancer treatment and antimicrobial therapy .
- Neuronal voltage-sensitive sodium channels : Compounds in this class have been evaluated for anticonvulsant activity by modulating neuronal excitability .
Antimicrobial Activity
Studies have shown that derivatives of the compound exhibit varying degrees of antimicrobial activity. For instance, modifications involving piperazine and methoxy groups have demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(2,5-difluorophenyl)-2-{...} | Staphylococcus aureus | 0.4 μM |
N-(2,5-difluorophenyl)-2-{...} | Bacillus subtilis | 0.1 μM |
Anticonvulsant Activity
In animal models, the compound's analogs were screened for anticonvulsant properties using the maximal electroshock (MES) test. The results indicated that certain derivatives showed significant activity:
Compound | Test Model | Efficacy |
---|---|---|
Derivative A | MES | Active |
Derivative B | 6-Hz model | Active |
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the piperazine and pyrimidine rings significantly influence biological activity. Key findings include:
- Lipophilicity : Higher lipophilicity correlates with increased antibacterial potency against Staphylococcus aureus .
- Electron Density : Variations in electron density around the acetamide group affect activity against Bacillus subtilis; lower polarity generally enhances activity .
Case Studies
- Anticancer Potential : A study evaluated the compound's efficacy as a DHFR inhibitor in cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating potential use in cancer therapy.
- Anticonvulsant Screening : In a series of tests on various derivatives, several compounds exhibited robust anticonvulsant properties, particularly those with structural similarities to known sodium channel blockers.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-18-12-16(24)6-7-17(18)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLZTPGNDNNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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